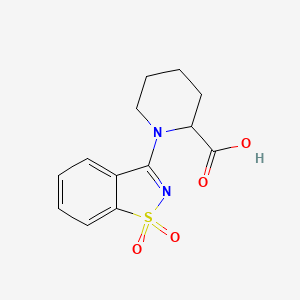
8-Methoxyquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxyquinolin-3-amine is a substituted quinoline derivative . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of this compound involves the use of 5-chloro-2-nitroaniline as a starting material . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline and quinoxaline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol, respectively, operates at mild reaction temperatures .Molecular Structure Analysis
The molecular formula of this compound is C10H10N2O . The InChI code is 1S/C10H10N2O/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,11H2,1H3 .Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of amides, and it can serve as a directing group in organic synthesis . The Combes/Conrad–Limpach reaction is the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 174.2 .Scientific Research Applications
Photostability and Reduced Phototoxicity
8-Methoxyquinolin-3-amine derivatives, such as those modified at the 8 position of the quinoline nucleus, demonstrate improved photostability and reduced phototoxicity. A study highlighted a fluoroquinoline derivative with a methoxy group at the 8 position, showcasing its stability under long-wave UV light and its reduced phototoxicity in a murine model, suggesting potential for safer antibacterial agents (Marutani et al., 1993).
Antitumor Activity
Compounds derived from this compound have been studied for their antitumor properties. Novel functionalized mono-, bis-, and tris-methanamines, including those containing this compound, exhibited in vitro cytotoxicity against human leukemia, neuroblastoma, hepatoma, and breast cancer cell lines, indicating their potential as anticancer agents (Károlyi et al., 2012).
Antiparasitic Activities
The antiparasitic activities of this compound derivatives have been explored, particularly against Plasmodium species. A study on the enantiomers of an 8-aminoquinoline compound showed differential effects on efficacy and toxicity profiles in murine models of malaria, highlighting the therapeutic potential of specific enantiomers (Nanayakkara et al., 2008).
Cytotoxic Evaluation and Alzheimer's Disease Therapy
Derivatives of this compound have also been evaluated for their cytotoxic activity and potential as Alzheimer's disease therapy. Tetrahydropyranodiquinolin-8-amines, for example, were identified as non-hepatotoxic compounds with moderate antioxidant activity and the ability to inhibit acetylcholinesterase, important for Alzheimer's disease treatment (Dgachi et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-methoxyquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFVPQYVBQQPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

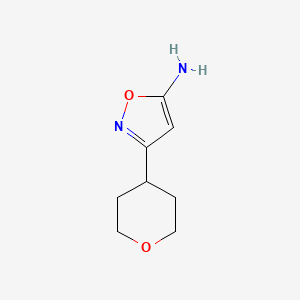

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2695719.png)

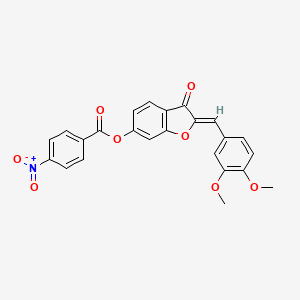

![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695727.png)
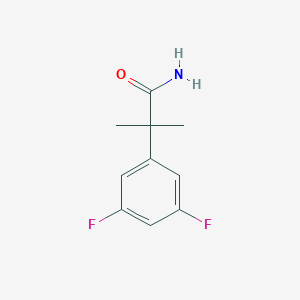
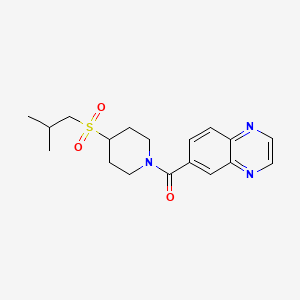
![N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)
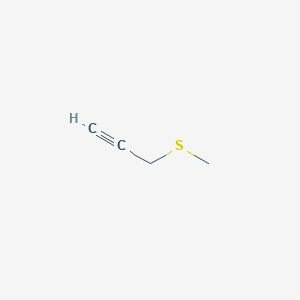
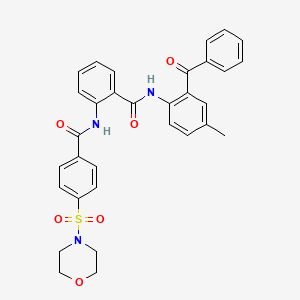
![5-[1-(4-Amino-2-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2695736.png)
